molecular formula C11H13BrINO2 B13094580 Tert-butyl (2-bromo-6-iodophenyl)carbamate

Tert-butyl (2-bromo-6-iodophenyl)carbamate

Cat. No.: B13094580
M. Wt: 398.03 g/mol
InChI Key: YWTIGSYWMQECKX-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a tert-butyl carbamate group. It is used primarily in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-6-iodophenyl)carbamate typically involves the reaction of 2-bromo-6-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-6-iodophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-bromo-6-iodophenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-6-iodophenyl)carbamate is primarily based on its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine, which can then participate in additional reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-bromo-6-iodophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Tert-butyl (2-bromo-6-iodophenyl)carbamate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and relevant case studies.

  • Molecular Formula: C11_{11}H13_{13}BrINO2_2
  • Molar Mass: 398.03 g/mol
  • Density: 1.836 g/cm³

The compound features a tert-butyl group, a bromo substituent at the 2-position, and an iodo substituent at the 6-position of the phenyl ring, which contribute to its reactivity and biological properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets, notably enzymes. The iodophenyl moiety allows for covalent bonding with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modification of their activity. The tert-butyl carbamate group enhances the compound's stability and solubility in organic solvents, facilitating its use in various biochemical assays .

Applications in Enzyme Inhibition

Research has demonstrated that this compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study investigating the structure-activity relationship revealed that bromination at the phenyl C6 position significantly increased inhibitory potency against AChE from Anopheles gambiae, a malaria vector. However, the introduction of a 6-iodo substituent resulted in a loss of activity, indicating that halogenation can have complex effects on biological function .

Table 1: Comparison of Inhibitory Potency

CompoundInhibitory Activity (IC50_{50})Target Enzyme
This compoundIncreased potencyAChE from Anopheles gambiae
Tert-butylphenyl methylcarbamateReferenceAChE from humans

Case Studies

  • Insecticidal Activity : A study evaluated the insecticidal properties of various carbamate derivatives, including this compound. The results indicated that while bromination enhanced potency against Anopheles gambiae, the introduction of iodine reduced overall efficacy. This finding underscores the importance of molecular modifications in developing effective insecticides .
  • Biochemical Assays : In biochemical assays, this compound has been utilized as a probe to study enzyme inhibitors. Its ability to form covalent bonds with enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Properties

Molecular Formula

C11H13BrINO2

Molecular Weight

398.03 g/mol

IUPAC Name

tert-butyl N-(2-bromo-6-iodophenyl)carbamate

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

YWTIGSYWMQECKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1I)Br

Origin of Product

United States

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